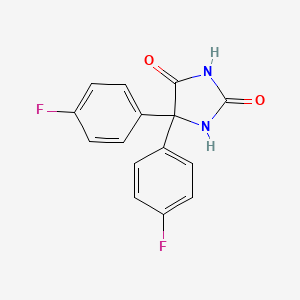

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

Description

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with two 4-fluorophenyl groups at the 5,5-positions. Hydantoins are well-known for their pharmacological versatility, particularly as anticonvulsants, enzyme inhibitors, and receptor ligands . While its exact biological profile remains less explored compared to analogs like phenytoin (5,5-diphenylhydantoin), structural modifications in similar compounds suggest that fluorination may optimize metabolic stability and lipophilicity .

Properties

IUPAC Name |

5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQEUCZWDWVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407028 | |

| Record name | 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-85-2 | |

| Record name | 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions including oxidation and reduction processes. For instance, it can be oxidized using strong oxidizing agents or reduced with lithium aluminum hydride to yield different derivatives.

Biology

- Biological Activity Studies : Research indicates potential biological activities related to cellular processes and enzyme interactions. Studies have shown that the compound may influence cytochrome P450 kinetics, which are crucial for drug metabolism .

- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme and receptor activity. This interaction can lead to various biological effects depending on the context of its application.

Medicine

- Therapeutic Applications : Ongoing research is exploring its role in drug development. Its structural similarity to phenytoin suggests potential anticonvulsant properties, making it a candidate for further pharmacological studies .

- Drug Metabolism : A study highlighted its influence on cytochrome P450 enzymes, which are vital for drug metabolism and efficacy .

Industry

- Specialty Chemicals Production : The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in industrial processes.

- Pharmaceutical Manufacturing : Its applications extend to pharmaceutical manufacturing where it may serve as an active ingredient or intermediate in drug formulation.

Case Studies

- Cytochrome P450 Kinetics Study :

- Synthesis and Characterization :

Mechanism of Action

The mechanism of action of 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Brominated analogs (e.g., 5,5-bis(4-bromophenyl) derivatives) are bulkier, with applications in materials science and intermediate synthesis, but may exhibit reduced metabolic stability compared to fluorinated compounds .

- Substitution at the 3-position (e.g., alkyl or aryl groups) significantly impacts FAAH inhibitory activity. For example, 3-heptyl-5,5-diphenylimidazolidine-2,4-dione shows moderate FAAH inhibition (pI50 = 5.12), while fluorinated derivatives at R3 (e.g., 3-(4-fluorophenyl)-) demonstrate distinct synthetic yields and mass profiles .

Pharmacological and Biochemical Comparisons

Key Observations :

- Unlike phenytoin, which directly targets sodium channels, 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione may interact with enzymes like FAAH or cannabinoid receptors due to its fluorinated aromatic system .

- Fluorine's electronegativity and small atomic radius likely improve target selectivity and pharmacokinetic properties compared to brominated or alkylated analogs .

- Derivatives with extended alkyl chains (e.g., 3-tetradecyl) exhibit stronger FAAH inhibition but lack cannabinoid receptor affinity, suggesting substituent-dependent mechanistic divergence .

Crystallographic and Physicochemical Comparisons

Table 3: Crystallographic Data

Key Observations :

- The unsubstituted 5,5-diphenyl analog forms a monoclinic lattice stabilized by N-H···O bonds, while fluorinated derivatives introduce C-F···H interactions that may alter solubility and packing .

Biological Activity

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with urea under acidic conditions, often utilizing acetic acid as a catalyst. The reaction requires heating to facilitate the formation of the imidazolidine-2,4-dione structure. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antiplatelet Activity:

Research indicates that derivatives of imidazolidine-2,4-dione can act as antagonists at serotonin 5-HT2A receptors. These compounds have shown potential in suppressing platelet aggregation, which is crucial for developing antiplatelet agents. For instance, certain derivatives demonstrated IC50 values comparable to established drugs like ketanserin .

2. Enzyme Inhibition:

Studies have identified imidazolidine-2,4-dione derivatives as selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. These compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range . The selectivity for PTP1B over other phosphatases was notably high, suggesting potential therapeutic applications in metabolic disorders.

3. Antidepressant Effects:

The compound's structural analogs have also been investigated for their effects on serotonin receptors, particularly the 5-HT7 receptor. Some derivatives have shown promising antidepressant activity in vivo, indicating their potential role in treating mood disorders .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Receptor Binding: The compound can bind to various receptors (e.g., serotonin receptors), modulating their activity and influencing downstream signaling pathways.

- Enzyme Modulation: By inhibiting enzymes like PTP1B, the compound can alter cellular signaling related to insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.